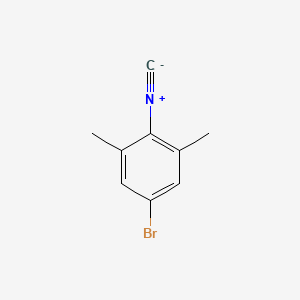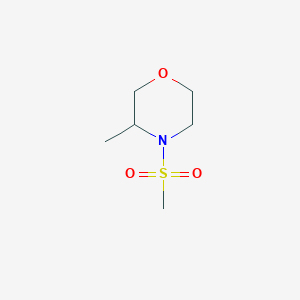
1-(2,2-Difluoroethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Difluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C5H10F2N2 and its molecular weight is 136.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultrafast Charge Transfer and Internal Conversion
Research by Galievsky et al. (2005) explores ultrafast intramolecular charge transfer and internal conversion with tetrafluoro-aminobenzonitriles, including azetidinyl derivatives. This study underscores the significant impact of azetidinyl groups on the electron donor/acceptor properties, revealing the potential of such structures in designing materials with specific electronic characteristics (Galievsky et al., 2005).
Synthon for Biologically Important Compounds
Azetidin-2-one structures serve as a versatile synthon for creating a wide array of biologically relevant molecules. Deshmukh et al. (2004) detail how these structures can be used to synthesize aromatic beta-amino acids, peptides, and various heterocyclic compounds, demonstrating the azetidinone ring's utility as a powerful building block in organic synthesis (Deshmukh et al., 2004).
Novel Reactants for Synthesis of Amino Acid Derivatives
Marichev et al. (2019) introduced chiral donor–acceptor azetines as potent reactants for synthesizing amino acid derivatives. Their work demonstrates the broad applicability of azetidine derivatives in constructing complex molecules, including peptides and natural products, with high stereocontrol and without the need for catalysts (Marichev et al., 2019).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities. Their findings contribute to the development of azetidine-based compounds as potential therapeutic agents (Chandrashekaraiah et al., 2014).
Straightforward Synthesis of Azetidines
Hillier and Chen (2006) developed a straightforward methodology for synthesizing 1,3-disubstituted azetidines, highlighting the azetidine ring's synthetic accessibility and its potential incorporation into complex molecules for various applications (Hillier & Chen, 2006).
Properties
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)3-9-1-4(8)2-9/h4-5H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWBDNIETFFTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

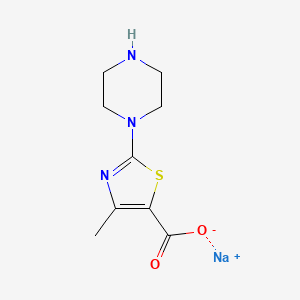
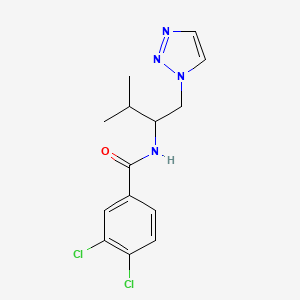

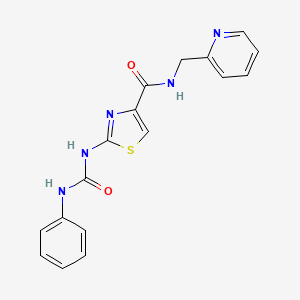
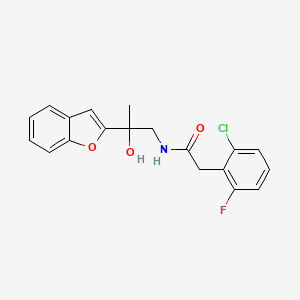

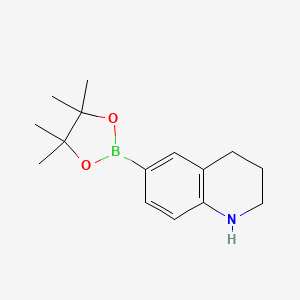
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
